molecular formula C11H12ClNO B13170683 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B13170683
M. Wt: 209.67 g/mol
InChI Key: GLTLTIBXCAFJKO-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a pyrrolidinone ring in the structure of this compound makes it a valuable scaffold for the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Another approach involves the use of a Michael addition reaction, where 3-chloro-4-methylbenzaldehyde is reacted with a pyrrolidinone derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products often exhibit enhanced biological activities and are valuable for further research and development .

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry. In biology, it is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive compounds. In medicine, it has potential applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidin-2,5-diones. These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the 3-chloro-4-methylphenyl group with the pyrrolidinone ring in this compound imparts distinct properties and makes it a valuable compound for various applications.

List of Similar Compounds

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • 3-Chloro-4-methylphenylpyrrolidin-2-one derivatives
  • Pyrrolizines
  • Prolinol derivatives

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14)

InChI Key

GLTLTIBXCAFJKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC2)Cl

Origin of Product

United States

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